molecular formula C15H20O2 B8804873 1-(4-(Cyclohexyloxy)phenyl)propan-2-one

1-(4-(Cyclohexyloxy)phenyl)propan-2-one

Cat. No.: B8804873
M. Wt: 232.32 g/mol
InChI Key: ASIKMXULJWORQM-UHFFFAOYSA-N
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Description

1-(4-(Cyclohexyloxy)phenyl)propan-2-one is a ketone derivative featuring a cyclohexyloxy substituent at the para-position of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows modifications to tune physicochemical properties and biological activities.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(4-cyclohexyloxyphenyl)propan-2-one

InChI

InChI=1S/C15H20O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3

InChI Key

ASIKMXULJWORQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 1-(4-(Cyclohexyloxy)phenyl)propan-2-one, highlighting substituent differences and their implications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexyloxy (para) ~260.3* Lipophilic; potential synthetic intermediate [Hypothetical]
1-(4-Hydroxyphenyl)propan-2-one Hydroxy (para) 150.17 Polar; used in demethylation studies
1-(3-(Trifluoromethyl)phenyl)propan-2-one Trifluoromethyl (meta) 202.17 Electron-withdrawing group; fenfluramine precursor
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Chloro (para), cyclopropyl 208.68 Steric hindrance; unknown bioactivity
1-[4-(Methylthio)phenyl]propan-2-one Methylthio (para) 180.27 Metabolic intermediate of 4-MTA; sulfur enhances reactivity
1-(4-Methoxyphenyl)propan-2-one Methoxy (para) 164.20 Demethylation substrate; moderate polarity
1-((4-(Oxaborolyl)oxy)phenyl)propan-2-one Oxaborole-functionalized ~315.1* Antibacterial; binds leucyl-tRNA synthetase

*Calculated based on structural formula.

Key Observations:
  • Polarity and Solubility : Hydroxy and methoxy substituents (e.g., 1-(4-hydroxyphenyl)propan-2-one) increase polarity compared to the lipophilic cyclohexyloxy group, affecting solubility in aqueous vs. organic media .
  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in 1-(3-(trifluoromethyl)phenyl)propan-2-one) stabilize the ketone moiety, influencing reactivity in reductive amination (e.g., fenfluramine synthesis) .
  • Steric Effects : Bulky substituents like cyclopropyl (in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) may hinder molecular interactions or crystallization .

Pharmacological Potential

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